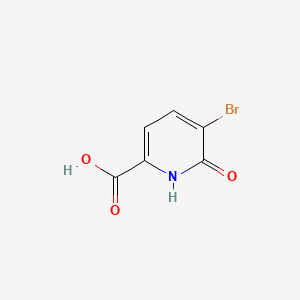

5-Bromo-6-hydroxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVISLCKIQNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735283 | |

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-51-9 | |

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-hydroxypicolinic Acid (CAS: 1214385-51-9): A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for 5-Bromo-6-hydroxypicolinic acid (CAS Number: 1214385-51-9). Despite a comprehensive search of scientific literature and patent databases, detailed experimental data regarding the biological activity and specific applications of this compound remains limited. The majority of available information is confined to physicochemical properties provided by chemical suppliers.

This document presents the available data for this compound and, for illustrative purposes, includes a detailed experimental protocol for the synthesis of its structural isomer, 5-Bromo-6-hydroxynicotinic acid, as a reference for potential synthetic strategies.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1214385-51-9 | Multiple |

| Molecular Formula | C6H4BrNO3 | Multiple |

| Molecular Weight | 218.01 g/mol | Synchem |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | AngeneChemical |

| XLogP3 | 0.8 | AngeneChemical |

| Hydrogen Bond Donor Count | 2 | Ambeed |

| Hydrogen Bond Acceptor Count | 4 | Ambeed |

| Rotatable Bond Count | 1 | Ambeed |

Synthesis and Experimental Protocols

Synthesis of 5-Bromo-6-hydroxynicotinic Acid

A common method for the synthesis of 5-Bromo-6-hydroxynicotinic acid involves the bromination of 6-hydroxynicotinic acid.

Reaction:

Caption: Synthesis of 5-Bromo-6-hydroxynicotinic acid.

Experimental Procedure:

-

Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in 30 mL of water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting solid product by filtration.

-

Wash the solid with water.

-

Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.

This procedure has been reported to yield a tan solid with a high purity.

Biological Activity and Applications

Currently, there is no publicly available data on the biological activity, signaling pathway involvement, or specific applications of this compound in drug discovery or other research areas. The structural motif of a halogenated hydroxypicolinic acid suggests potential as a metal chelator or as a scaffold in medicinal chemistry, but this remains speculative without experimental evidence.

Conclusion

This compound is a chemical compound for which detailed technical information beyond basic physicochemical properties is scarce. While a synthetic route for a structural isomer is available and may provide guidance for its own synthesis, further research is required to elucidate its biological properties and potential applications. Researchers interested in this molecule are encouraged to perform initial screening assays to determine its biological profile. Due to the lack of experimental data on biological pathways or workflows, the requested visualizations could not be generated.

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-6-hydroxypicolinic acid, a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. This document details its chemical identity, summarizes its key physical and chemical properties in a structured format, outlines detailed experimental protocols for their determination, and explores potential biological signaling pathways based on the activities of structurally related picolinic acid derivatives.

Compound Identification

Chemical Name: this compound Synonyms: 5-Bromo-6-hydroxypyridine-2-carboxylic acid CAS Number: 1214385-51-9 Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.01 g/mol Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 218.01 g/mol | Synchem |

| Appearance | White to off-white solid | Generic Material Property |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like methanol and ethanol. | Inferred from similar compounds |

| pKa (acid dissociation constant) | Predicted: ~3.5 | Inferred from similar compounds |

| LogP (octanol-water partition coefficient) | Predicted: ~1.0 - 2.0 | Inferred from similar compounds |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, methanol, dichloromethane, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is added to a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Equilibration: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) and then allowed to stand to observe for dissolution.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble. The results can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) if the experiment is performed with incremental additions of the solid to a known volume of solvent until saturation is reached.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized strong base, added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination (Shake-Flask Method)

This is the traditional method for determining the octanol-water partition coefficient (LogP).

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.

-

Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours). The mixture is then allowed to stand for the phases to fully separate. Centrifugation can be used to aid phase separation.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the picolinic acid scaffold is present in molecules with known biological activities, including antifungal and herbicidal effects.

Antifungal Activity: Inhibition of Cytochrome bc1 Complex

Certain picolinic acid derivatives exhibit antifungal properties by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][3][4] This inhibition disrupts ATP synthesis, leading to fungal cell death.[1] The binding typically occurs at the Qi site of the complex.[2][3]

Caption: Proposed mechanism of antifungal action via inhibition of the cytochrome bc1 complex.

Herbicidal Activity: Synthetic Auxin Mimicry

Picolinic acid-based herbicides act as synthetic auxins.[5][6][7] They can bind to auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors (Aux/IAA proteins).[5][6][8] This results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately leading to plant death.[5]

Caption: Proposed mechanism of herbicidal action as a synthetic auxin mimic.

Synthesis

A general procedure for the synthesis of a related compound, 6-hydroxypicolinic acid, starts from 2-bromo-6-hydroxypyridine.[9] This is then carboxylated using a strong base and carbon dioxide.[9] To obtain the target molecule, a subsequent bromination step at the 5-position of the pyridine ring would be necessary. The synthesis of another related isomer, 5-bromo-2-hydroxy-3-pyridinecarboxylic acid, has been achieved by the bromination of 2-hydroxynicotinic acid.[10]

General Synthetic Workflow:

Caption: A plausible synthetic approach to this compound.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

This document is intended for informational purposes for a technical audience and should not be used as a substitute for rigorous experimental validation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

5-Bromo-6-hydroxypicolinic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 5-Bromo-6-hydroxypicolinic acid, a heterocyclic compound of interest in chemical and pharmaceutical research.

Core Molecular Data

The essential molecular identifiers for this compound are presented below. This data is foundational for all further experimental and computational work.

| Property | Value | Citations |

| Molecular Formula | C6H4BrNO3 | [1][2] |

| Molecular Weight | 218.01 g/mol | [1] |

| CAS Number | 1214385-51-9 | [1][3] |

Chemical Structure and Nomenclature

This compound is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. The structure is characterized by a bromine atom at the 5th position and a hydroxyl group at the 6th position of the pyridine ring.

Synonyms:

-

5-Bromo-6-hydroxypyridine-2-carboxylic acid[1]

Experimental Considerations

While specific experimental protocols for this exact compound are not detailed in the provided search results, a general workflow for the characterization and use of such a compound would typically involve the following stages.

A synthesis on demand for this compound has been noted[1]. A synthesis protocol for a similar compound, 5-bromo-6-hydroxynicotinic acid, involves the bromination of 6-hydroxynicotinic acid[4]. This suggests that a potential synthetic route for this compound could involve the direct bromination of 6-hydroxypicolinic acid.

Further research would be required to establish detailed experimental protocols for the synthesis, purification, and various applications of this compound. No specific signaling pathways involving this compound were identified in the initial search.

References

Spectroscopic Analysis of 5-Bromo-6-hydroxypicolinic Acid Derivatives: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the spectroscopic characterization of pyridonecarboxylic acid derivatives, with a specific focus on the nuclear magnetic resonance (NMR) data of a key structural analog, 5-Bromo-6-hydroxynicotinic acid. Due to the limited availability of public domain spectroscopic data for 5-Bromo-6-hydroxypicolinic acid, this guide utilizes data from its close structural isomer to provide a representative analysis. The methodologies for acquiring ¹H and ¹³C NMR data are detailed, and the data are presented in a structured format for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted pyridine compounds in medicinal chemistry and materials science.

Introduction

Substituted picolinic and nicotinic acids are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. Their unique chemical properties, arising from the interplay of the carboxylic acid, hydroxyl, and halogen substituents on the pyridine ring, make them versatile building blocks in drug discovery and development. A thorough understanding of their molecular structure, confirmed through spectroscopic techniques, is paramount for establishing structure-activity relationships and ensuring the quality and purity of synthesized compounds.

This whitepaper presents a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data of 5-Bromo-6-hydroxynicotinic acid, a structural isomer of this compound. The presented data and protocols offer a robust framework for the characterization of this class of molecules.

Spectroscopic Data

The following tables summarize the ¹H and predicted ¹³C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 5-Bromo-6-hydroxynicotinic acid was recorded in DMSO-d₆ at a frequency of 400 MHz.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4 | 8.16 | d | 2.27 |

| H-2 | 8.04 | d | 2.53 |

| OH | 12.90 | br s | - |

| COOH | 12.59 | br s | - |

d = doublet, br s = broad singlet

Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C=O (Carboxyl) | ~165-170 |

| C-6 (C-OH) | ~160-165 |

| C-5 (C-Br) | ~105-115 |

| C-4 | ~140-145 |

| C-3 (C-COOH) | ~120-125 |

| C-2 | ~145-150 |

Experimental Protocols

The following section outlines the general experimental procedures for acquiring NMR spectroscopic data for compounds in the class of 5-Bromo-6-hydroxypyridinecarboxylic acids.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of 5-Bromo-6-hydroxynicotinic acid.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Structural Elucidation and Logical Relationships

The chemical structure of 5-Bromo-6-hydroxynicotinic acid dictates the observed NMR signals. The following diagram illustrates the key structural features and their expected influence on the spectroscopic data.

The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen atom leads to a general deshielding of the aromatic protons, causing them to appear at relatively high chemical shifts. The presence of only two protons on the pyridine ring, which are not adjacent to each other, results in simple doublet splitting patterns. The protons of the hydroxyl and carboxylic acid groups are acidic and readily exchange with deuterium from the solvent, often appearing as broad singlets, the intensities of which can be diminished upon the addition of D₂O.

Conclusion

This technical guide provides a foundational understanding of the ¹H and predicted ¹³C NMR spectroscopic data for 5-Bromo-6-hydroxynicotinic acid, a close analog of this compound. The detailed experimental protocols and logical diagrams offer a practical framework for researchers working with this class of compounds. While the provided data serves as a valuable reference, it is crucial for researchers to acquire and interpret their own experimental data for the specific compounds under investigation to ensure accurate structural confirmation.

References

Theoretical Analysis of 5-Bromo-6-hydroxypicolinic Acid: A Computational Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted picolinic acids are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and coordination chemistry. The introduction of a bromine atom and a hydroxyl group to the picolinic acid scaffold, as in 5-bromo-6-hydroxypicolinic acid, is expected to modulate its electronic properties, reactivity, and intermolecular interactions. Theoretical studies, employing methods such as Density Functional Theory (DFT) and molecular docking, can provide invaluable insights into the structure-property relationships of this molecule at an atomic level. This guide details the computational protocols required to investigate its geometric, electronic, and potential therapeutic properties.

Methodologies for Theoretical Investigation

A multifaceted computational approach is proposed to thoroughly characterize this compound. This involves geometry optimization, vibrational analysis, electronic property calculation, and molecular docking simulations.

Quantum Chemical Calculations

Protocol for Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional.[1]

-

Basis Set: 6-311++G(d,p) basis set to adequately describe electron distribution, including polarization and diffuse functions.[1]

-

Initial Structure: The initial molecular structure of this compound can be built using a molecular editor such as GaussView or Avogadro.

-

Geometry Optimization: The initial structure is to be optimized to find the global minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until the forces are close to zero.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Molecular Docking

Protocol for Molecular Docking Studies:

-

Software: AutoDock Vina or Schrödinger's GLIDE.

-

Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Polar hydrogens and appropriate charges are added.

-

Target Protein Selection: A relevant protein target is selected based on a therapeutic hypothesis. For instance, due to the structural similarity of the core scaffold to known inhibitors, a potential target could be a kinase or a metalloenzyme. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site (grid box) is defined based on the location of a co-crystallized ligand or through blind docking followed by analysis of promising binding poses.

-

Docking Simulation: The docking algorithm explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and the predicted binding energy.

Predicted Data and Visualization

The following sections present templates for the kind of quantitative data and visualizations that would be generated from the proposed theoretical studies.

Molecular Geometry

The optimized geometrical parameters of this compound would be determined. A selection of key predicted bond lengths and angles would be tabulated for clarity.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C2 - C3 | Data to be generated |

| C3 - C4 | Data to be generated | |

| C4 - C5 | Data to be generated | |

| C5 - Br | Data to be generated | |

| C6 - O1 | Data to be generated | |

| C2 - C7 | Data to be generated | |

| C7 - O2 | Data to be generated | |

| O3 - H1 | Data to be generated | |

| Bond Angles | N1 - C2 - C3 | Data to be generated |

| C2 - C3 - C4 | Data to be generated | |

| C4 - C5 - Br | Data to be generated | |

| C5 - C6 - O1 | Data to be generated | |

| C2 - C7 - O2 | Data to be generated | |

| Dihedral Angle | N1 - C2 - C7 - O2 | Data to be generated |

Vibrational Frequencies

The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes would be assigned to specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

| Data to be generated | O-H stretch (hydroxyl) |

| Data to be generated | O-H stretch (carboxylic acid) |

| Data to be generated | C=O stretch (carboxylic acid) |

| Data to be generated | C=C/C=N ring stretch |

| Data to be generated | C-Br stretch |

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | Data to be generated |

| LUMO Energy | Data to be generated |

| HOMO-LUMO Gap | Data to be generated |

Molecular Docking Results

The results of molecular docking simulations would indicate the potential of this compound to bind to a specific protein target.

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| e.g., Kinase A | Data to be generated | e.g., ASP123 | Hydrogen Bond |

| e.g., LYS45 | Hydrogen Bond | ||

| e.g., PHE180 | Pi-Pi Stacking | ||

| e.g., VAL30 | Hydrophobic |

Visualizations

Visual representations are crucial for understanding the results of theoretical studies. The following are examples of diagrams that would be generated.

Caption: Molecular Structure of this compound.

Caption: Workflow for Theoretical Studies.

Caption: Hypothetical Inhibition of a Signaling Pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of this compound. By employing the detailed DFT and molecular docking protocols, researchers can generate valuable data on the molecule's geometric, electronic, and potential bio-interactive properties. The resulting insights will be instrumental in guiding future experimental work, including synthesis of derivatives and biological evaluation, ultimately accelerating the drug discovery and development process. The provided templates for data presentation and visualization are intended to ensure clarity and facilitate comparative analysis.

References

A Technical Guide to the Solubility of 5-Bromo-6-hydroxypicolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-hydroxypicolinic acid, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a conceptual framework for solubility studies.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For active pharmaceutical ingredients (APIs) like this compound, solubility is a critical determinant of bioavailability and therapeutic efficacy.

Qualitative Solubility Profile

While specific quantitative data is scarce, preliminary information suggests that this compound, an organic compound with both a carboxylic acid and a hydroxyl group, exhibits some solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Slightly Soluble |

This information is based on general statements found in chemical supplier documentation and may not represent comprehensive solubility testing.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a common and effective method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The solid phase should be present throughout the equilibration period.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Record the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a chemical compound like this compound.

Caption: Workflow for Determining Compound Solubility.

Signaling Pathway for Solubility Impact on Drug Development

The solubility of a compound is a critical parameter that influences multiple stages of the drug development process. The diagram below illustrates this relationship.

Caption: Impact of Solubility on Drug Development.

Conclusion

An In-Depth Technical Guide to the Synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-bromo-6-hydroxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the key precursor, 6-hydroxypyridine-2-carboxylic acid, and outlines a highly analogous and efficient method for its subsequent bromination to yield the target compound. An alternative synthetic strategy involving the demethylation of a methoxy precursor is also discussed.

Synthetic Strategies

The synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid can be approached through two primary routes, each with its own set of considerations.

Route 1: Direct Bromination of 6-hydroxypyridine-2-carboxylic acid

This is the most direct approach, involving the synthesis of the precursor 6-hydroxypyridine-2-carboxylic acid followed by its regioselective bromination at the 5-position.

Route 2: Demethylation of 5-bromo-6-methoxypyridine-2-carboxylic acid

An alternative strategy involves the synthesis of the methoxy-protected analogue, 5-bromo-6-methoxypyridine-2-carboxylic acid, followed by a final demethylation step to reveal the desired hydroxyl group.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid and its precursors.

Table 1: Synthesis of 6-hydroxypyridine-2-carboxylic acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |

| 2-bromo-6-hydroxypyridine | 1. i-PrMgCl, n-BuLi 2. CO2 | THF | 0 to 20 | 1 | 93 | >95% |

Table 2: Bromination of 6-hydroxypyridine-3-carboxylic acid (Analogous Reaction)

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity |

| 6-hydroxynicotinic acid | Bromine | Water | Ice bath to RT | 24 | 97 | High |

Table 3: Synthesis of 5-bromo-6-methoxypyridine-2-carboxylic acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |

| 5-bromo-6-chloropyridine-2-carboxylic acid | Sodium methoxide | Methanol | 80 | 42 | 94 | High |

Experimental Protocols

Synthesis of 6-hydroxypyridine-2-carboxylic acid

This procedure details the synthesis of the key precursor, 6-hydroxypyridine-2-carboxylic acid.

Materials:

-

2-bromo-6-hydroxypyridine

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Carbon dioxide (dry gas or solid)

-

Tetrahydrofuran (THF), dry

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

-

Water

Procedure:

-

To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry THF (20 mL) at 0°C, add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.

-

Stir the resulting clear solution at 0°C for an additional 5 minutes.

-

Add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, ensuring the temperature remains below 20°C.

-

Stir the resulting mixture at this temperature for 30 minutes.

-

Introduce dry carbon dioxide (gas bubbled through the solution or addition of crushed dry ice) until the reaction is complete.

-

Allow the reaction mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).

-

After stirring for 10 minutes, separate the phases and extract the aqueous phase one additional time with ethyl acetate.

-

Filter the combined organic phases through a small pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford 6-hydroxypyridine-2-carboxylic acid as an off-white solid.

Proposed Synthesis of 5-bromo-6-hydroxypyridine-2-carboxylic acid via Direct Bromination (Based on an Analogous Reaction)

The following protocol is adapted from a highly analogous procedure for the bromination of 6-hydroxynicotinic acid and is expected to be effective for the synthesis of the target compound.[1]

Materials:

-

6-hydroxypyridine-2-carboxylic acid

-

Bromine

-

Water

Procedure:

-

Suspend 6-hydroxypyridine-2-carboxylic acid in water in a reaction vessel equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add bromine dropwise to the cooled and stirring suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Upon completion of the reaction, collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxypyridine-2-carboxylic acid.

Mandatory Visualizations

Synthetic Workflow

Caption: Proposed synthetic routes to 5-bromo-6-hydroxypyridine-2-carboxylic acid.

Logical Relationship of Synthetic Strategies

Caption: Logical overview of the synthetic approaches.

References

An In-Depth Technical Guide to 5-Bromo-6-hydroxypicolinic Acid and its Congeners

A comprehensive review of the available scientific literature reveals a significant information gap regarding the specific discovery, history, and detailed biological profile of 5-Bromo-6-hydroxypicolinic acid. This compound, with the CAS Number 1214385-51-9, is commercially available, yet its academic and patent literature footprint is remarkably sparse. Much of the publicly accessible data is conflated with its isomer, 5-Bromo-6-hydroxynicotinic acid. This guide, therefore, aims to provide a thorough overview of what is known, clearly delineate the data pertaining to related compounds, and offer a scientifically grounded perspective on its potential properties and synthesis.

Introduction to Picolinic Acids in Drug Discovery

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The arrangement of the carboxylic acid at the 2-position of the pyridine ring allows it to act as a bidentate chelating agent for various metal ions, a property that is believed to contribute to the biological activities of some of its derivatives.[2] Substituted picolinic acids are key scaffolds in a number of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including antibacterial, antifungal, herbicidal, and enzyme inhibitory properties.[1][3][4] The specific nature and position of substituents on the pyridine ring play a crucial role in modulating the biological efficacy and target selectivity of these molecules.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic properties, along with those of its key structural relatives, are summarized below. This allows for a comparative understanding of the influence of substituent placement on the molecule's characteristics.

| Property | This compound | 5-Bromo-6-hydroxynicotinic acid | 6-Hydroxypicolinic acid |

| CAS Number | 1214385-51-9 | 41668-13-7 | 19621-92-2 |

| Molecular Formula | C₆H₄BrNO₃ | C₆H₄BrNO₃ | C₆H₅NO₃ |

| Molecular Weight | 218.01 g/mol [5] | 218.006 g/mol | 139.11 g/mol |

| Appearance | - | White to Almost white powder to crystal[6] | - |

| Melting Point | - | >300 °C[6] | - |

| Boiling Point | - | 348.1±42.0 °C (Predicted)[6] | - |

| Density | - | 2.015±0.06 g/cm³ (Predicted)[6] | - |

| pKa | - | 3.38±0.50 (Predicted)[6] | - |

Synthesis and Discovery

This compound: An Enigmatic History

The discovery and historical development of this compound are not well documented in peer-reviewed scientific literature. Chemical suppliers list the compound, indicating its synthesis has been achieved. However, detailed, publicly available experimental protocols for its preparation are lacking. One supplier, Synchem, notes that the synthesis is available "on demand," which may suggest a proprietary or less-common synthetic route.[5]

A plausible synthetic strategy could involve the bromination of a suitable 6-hydroxypicolinic acid precursor. However, direct bromination of the parent 6-hydroxypicolinic acid would likely lead to a mixture of products due to the directing effects of the hydroxyl and carboxylic acid groups. A more controlled synthesis would likely involve a multi-step process with protecting groups or starting from a pre-brominated pyridine derivative.

Synthesis of the Isomer: 5-Bromo-6-hydroxynicotinic Acid

In contrast, a detailed synthesis for the nicotinic acid isomer is readily available. The process involves the direct bromination of 6-hydroxynicotinic acid.

Experimental Protocol:

-

Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL).

-

Cool the suspension in an ice bath.

-

Slowly add bromine (4.2 mL, 81.4 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid (12.1 g, 97% yield) as a tan solid.[7]

Synthesis of the Parent Compound: 6-Hydroxypicolinic Acid

A synthetic route to the parent compound, 6-hydroxypicolinic acid, has been described and involves the carboxylation of 2-bromo-6-hydroxypyridine.

Experimental Protocol:

-

Dissolve 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol) in dry THF (20 mL) and cool to 0 °C.

-

Add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol) over 5 minutes.

-

Stir the clear solution at 0 °C for an additional 5 minutes.

-

Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol) dropwise over 5 minutes, maintaining the temperature below 20 °C.

-

Stir the resulting mixture at that temperature for 30 minutes.

-

Add dry carbon dioxide (0.20 g, 4.5 mmol).

-

Warm the mixture to 20 °C over 30 minutes and then quench with water (6 mL).

-

Separate the phases and extract the aqueous phase with ethyl acetate.

-

Filter the resulting suspension through a pad of silica gel.

-

Concentrate the filtrate and purify the residue by flash chromatography to afford 6-hydroxypicolinic acid.[8]

The following diagram illustrates a potential, though unconfirmed, synthetic pathway to this compound, drawing inspiration from the synthesis of its parent compound.

Caption: A theoretical synthetic route to this compound.

Biological Activity and Potential Applications

There is a notable absence of published research on the specific biological activities of this compound. However, by examining related structures, we can infer potential areas of interest for future research.

Substituted picolinic acids have been investigated as potential herbicides. For instance, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been synthesized and shown to exhibit potent herbicidal activity by targeting the auxin-signaling F-box protein 5 (AFB5).[3][4] This suggests that the picolinic acid scaffold can be a valuable starting point for the development of new agrochemicals.

Furthermore, pyridine carboxylic acid isomers, in general, are foundational structures in a vast number of drugs with diverse therapeutic applications, including treatments for tuberculosis, cancer, and diabetes.[9] The specific substitution pattern on the pyridine ring is critical for determining the pharmacological profile. The presence of a bromine atom and a hydroxyl group on the picolinic acid core of this compound suggests it could be explored for a range of biological activities, including as an enzyme inhibitor or as a metal-chelating agent in various biological systems.

Conclusion and Future Directions

This compound remains a compound with a largely unexplored history and biological profile. The persistent confusion with its nicotinic acid isomer in commercial and database entries highlights the need for careful characterization and reporting of this specific molecule. While a definitive history and a detailed experimental protocol for its synthesis are not publicly available, its chemical structure suggests that it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals.

Future research should focus on:

-

The development and publication of a robust and scalable synthesis for this compound.

-

A thorough investigation of its physicochemical properties.

-

Screening for a wide range of biological activities, including enzyme inhibition, antimicrobial, and herbicidal properties.

-

Comparative studies with its nicotinic acid isomer to understand the structure-activity relationships related to the position of the carboxylic acid group.

By addressing these knowledge gaps, the scientific community can unlock the potential of this currently enigmatic molecule.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 5. synchem.de [synchem.de]

- 6. chembk.com [chembk.com]

- 7. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 8. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-6-hydroxypicolinic Acid and Its Analogs

Introduction

5-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative, holds significant interest for researchers in medicinal chemistry and materials science due to the versatile chemical functionalities of its scaffold. The precise arrangement of atoms in its solid state, or crystal structure, is paramount for understanding its physicochemical properties, predicting its behavior in biological systems, and designing novel applications.

This technical guide provides a comprehensive overview of the available structural information related to this compound. While a definitive crystal structure for this compound (CAS 1214385-51-9) is not yet publicly documented, this paper presents a detailed analysis of the crystallographic data for the closely related compound, 5-bromopicolinic acid monohydrate . Furthermore, this guide includes detailed experimental protocols for the synthesis of the isomeric 5-bromo-6-hydroxynicotinic acid , offering valuable procedural insights for researchers.

Crystalline and Physicochemical Properties

To provide a comprehensive dataset for researchers, the following tables summarize the known crystallographic data for 5-bromopicolinic acid monohydrate and the physicochemical and spectroscopic data for the isomer, 5-bromo-6-hydroxynicotinic acid.

Table 1: Crystallographic Data for 5-Bromopicolinic Acid Monohydrate

This table outlines the single-crystal X-ray diffraction data for 5-bromopicolinic acid monohydrate, a structural analog of the target compound.[1]

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0407(5) |

| b (Å) | 7.1597(6) |

| c (Å) | 8.3808(7) |

| α (°) | 75.844(4) |

| β (°) | 94.562(4) |

| γ (°) | 76.306(4) |

| Volume (ų) | 373.61(5) |

| Z | 4 |

| Temperature (K) | 150(2) |

| R_gt(F) | 0.0205 |

| wR_ref(F²) | 0.0527 |

Table 2: Physicochemical Properties of 5-Bromo-6-hydroxynicotinic Acid

The following data pertains to the isomer 5-bromo-6-hydroxynicotinic acid (CAS 41668-13-7).[2]

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molar Mass | 218 g/mol |

| Appearance | White to Almost white solid |

| Melting Point | >300 °C |

| Boiling Point (Predicted) | 348.1 ± 42.0 °C |

| Density (Predicted) | 2.015 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.38 ± 0.50 |

| Storage | Sealed in dry, Room Temperature |

Table 3: ¹H NMR Spectroscopic Data for 5-Bromo-6-hydroxynicotinic Acid

The ¹H NMR data was recorded in DMSO-d₆ at 400 MHz.[3][4]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.04 ppm | d | 2.53 Hz | 1H |

| 8.16 ppm | d | 2.27 Hz | 1H |

| 12.59 ppm | br s | - | 1H |

| 12.90 ppm | br s | - | 1H |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide established protocols for the synthesis of a related isomer and the general principles of X-ray crystal structure determination.

Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol details the synthesis of 5-bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.[3][4]

-

Suspension: Suspend 8 g (57.6 mmol) of 6-hydroxynicotinic acid in 30 mL of water in a reaction vessel.

-

Bromination: Cool the suspension in an ice bath. Slowly add 4.2 mL (81.4 mmol) of bromine to the mixture.

-

Reaction: After the addition of bromine is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Isolation: Collect the resulting solid product by filtration.

-

Washing and Drying: Wash the collected solid with water and subsequently dry it in a vacuum oven at 40 °C for 24 hours. This procedure yields 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).[3][4]

Crystal Structure Determination

The determination of a crystal structure, such as that of 5-bromopicolinic acid monohydrate, typically involves the following steps:

-

Single Crystal Growth: High-quality single crystals of the compound are grown, often through slow evaporation of a suitable solvent.

-

X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares techniques to achieve the best fit between the observed and calculated diffraction patterns.[1]

Visualizations: Workflows and Relationships

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Caption: Synthesis workflow for 5-Bromo-6-hydroxynicotinic acid.

Caption: Logical relationships between the target compound and its analogs.

Conclusion

This technical guide has synthesized the currently available information regarding the crystal structure and synthesis of this compound and its closely related chemical analogs. While the definitive crystal structure of the title compound remains to be elucidated, the detailed crystallographic data for 5-bromopicolinic acid monohydrate provides a critical reference point for computational modeling and experimental design. The provided synthesis protocol for 5-bromo-6-hydroxynicotinic acid offers a practical methodology that may be adaptable for the synthesis of this compound. Future research should prioritize the synthesis and crystallization of this compound to enable a full single-crystal X-ray diffraction analysis. Such a study would provide invaluable data for the rational design of new pharmaceuticals and advanced materials.

References

Quantum Chemical Calculations for 5-Bromo-6-hydroxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed computational study on 5-Bromo-6-hydroxypicolinic acid using quantum chemical calculations. Due to the limited availability of specific computational studies on this molecule in public literature, this document outlines a robust theoretical framework and methodology based on established practices for similar compounds. It is intended to serve as a detailed protocol for researchers seeking to investigate the molecular properties of this compound for applications in drug design and materials science.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced activities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining these insights at the atomic level. This guide details a proposed computational workflow for a comprehensive theoretical characterization of this molecule.

Proposed Computational Methodology

The following section outlines a detailed experimental protocol for performing quantum chemical calculations on this compound. This methodology is based on common practices in the field for similar organic molecules.

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Level of Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to accurately model the electron distribution around both heavy atoms and hydrogen atoms.

-

Solvation Model: To simulate a more realistic biological environment, the calculations should be performed in the presence of a solvent, such as water. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a suitable choice.

-

Procedure:

-

The initial 3D structure of this compound can be built using a molecular editor like GaussView or Avogadro.

-

A geometry optimization calculation is then performed to find the minimum energy structure.

-

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

2.2. Vibrational Frequency Analysis

The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Procedure:

-

Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) and with the same solvation model.

-

The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

2.3. Electronic Properties Analysis

The electronic properties of the molecule provide insights into its reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data that would be obtained from the proposed quantum chemical calculations. Note: This data is for illustrative purposes only and should be replaced with actual calculated values in a real study.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2-C3 | 1.398 | |

| C3-C4 | 1.395 | |

| C4-C5 | 1.399 | |

| C5-Br | 1.895 | |

| C6-O1 | 1.350 | |

| C7=O2 | 1.215 | |

| C7-O3 | 1.355 | |

| Bond Angles | ||

| C2-N1-C6 | 117.5 | |

| C3-C4-C5 | 119.8 | |

| C4-C5-Br | 118.5 | |

| O2-C7-O3 | 123.0 | |

| Dihedral Angles | ||

| C2-N1-C6-C5 | 0.0 | |

| O2-C7-O3-H | 180.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode Number | Frequency (cm⁻¹) (Scaled) | Assignment |

| 1 | 3580 | O-H stretch (hydroxyl group) |

| 2 | 3450 | O-H stretch (carboxylic acid) |

| 3 | 1720 | C=O stretch (carboxylic acid) |

| 4 | 1610 | C=C/C=N stretching in the pyridine ring |

| 5 | 1450 | C-H in-plane bending |

| 6 | 1250 | C-O stretch (hydroxyl group) |

| 7 | 650 | C-Br stretch |

Table 3: Key Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap | 4.70 |

| Dipole Moment (Debye) | 3.25 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed quantum chemical calculations.

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the quantum chemical investigation of this compound. By following the proposed protocol, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The resulting data can be instrumental in understanding its chemical behavior and in guiding the rational design of new compounds for various applications, particularly in the field of drug development. The provided workflow and illustrative data tables serve as a practical starting point for initiating such computational studies.

Tautomerism in 5-Bromo-6-hydroxypicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative, is of significant interest in medicinal chemistry and drug development due to its structural motifs. A critical aspect of its chemical behavior is the phenomenon of tautomerism, specifically the equilibrium between its lactam and lactim forms. This guide provides a comprehensive overview of the tautomerism of this compound, drawing upon theoretical principles, computational studies of analogous compounds, and established experimental protocols for the characterization of such equilibria. The lactam (keto) form is generally favored in polar solvents and the solid state, while the lactim (enol) form can be more prevalent in the gas phase and nonpolar solvents. The presence of the bromine atom and the carboxylic acid group can influence the position of this equilibrium through electronic and steric effects. Understanding this tautomeric balance is crucial for predicting the molecule's physicochemical properties, reactivity, and potential biological activity.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines, including this compound, can exist in two primary tautomeric forms: the lactim (enol) form and the lactam (keto) form. This equilibrium is a type of prototropic tautomerism involving the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the pyridine ring.

Generally, the lactam form is more stable in polar solvents due to its larger dipole moment and greater ability to participate in hydrogen bonding. In contrast, the lactim form, which is more aromatic, can be favored in the gas phase or in non-polar solvents. For drug development, the predominant tautomeric form in a physiological environment is of utmost importance as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Data from Computational Studies on 6-Hydroxypicolinic Acid

The following tables summarize the calculated energy differences between the keto and enol tautomers of 6-hydroxypicolinic acid in the gas phase and in different solvents. This data serves as a strong model for understanding the tautomerism of this compound, with the caveat that the bromo substituent may introduce minor electronic and steric perturbations.

Table 1: Calculated Energy Differences between Keto and Enol Tautomers of 6-Hydroxypicolinic Acid

| Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer |

| Gas Phase | -4.68 | Keto |

| Chloroform | -5.80 | Keto |

| THF | -5.96 | Keto |

| Methanol | -6.19 | Keto |

| Water | -6.24 | Keto |

Data adapted from computational studies on 6-hydroxypicolinic acid.

Experimental Protocols for Tautomerism Investigation

The following are detailed methodologies for key experiments that can be employed to characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the predominant tautomer in solution and potentially quantify the tautomeric ratio.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The chemical shift of the proton attached to the nitrogen (in the lactam form) or the oxygen (in the lactim form) is a key indicator. The lactam N-H proton typically appears at a higher chemical shift (around 12-14 ppm) compared to the lactim O-H proton. Aromatic proton chemical shifts will also differ between the two forms.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the carbon at position 6 is particularly informative. A chemical shift in the range of 160-170 ppm is indicative of a carbonyl carbon (lactam form), while a shift in the range of 150-160 ppm is more consistent with a carbon attached to a hydroxyl group (lactim form).

-

Quantitative Analysis: If both tautomers are present in significant amounts and the exchange rate is slow on the NMR timescale, the ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups characteristic of each tautomer, particularly in the solid state.

Methodology:

-

Sample Preparation: Prepare a KBr pellet of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic vibrational bands. The lactam form will exhibit a strong C=O stretching vibration typically in the range of 1650-1680 cm⁻¹. The lactim form will show a broad O-H stretching band around 3000-3400 cm⁻¹ and a C=N stretching vibration around 1600 cm⁻¹. The absence of a strong carbonyl peak is indicative of the predominance of the lactim form.

UV-Vis Spectroscopy

Objective: To determine the tautomeric equilibrium constant in different solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Analysis: The lactam and lactim tautomers will have distinct absorption maxima (λ_max). By comparing the spectra in different solvents and with model compounds (e.g., N-methylated and O-methylated derivatives which "lock" the tautomeric form), the contribution of each tautomer to the overall spectrum can be deconvoluted, and the equilibrium constant can be calculated.

X-ray Crystallography

Objective: To definitively determine the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. The location of the proton (on the nitrogen or oxygen) will unambiguously identify the tautomeric form in the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the investigation of tautomerism.

Caption: General experimental workflow for tautomerism studies.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct experimental data is currently lacking, computational studies of analogous compounds strongly suggest the predominance of the lactam (keto) form, especially in polar environments. The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the tautomeric equilibrium of this and related molecules. A thorough understanding of the tautomeric preferences of this compound will enable a more accurate prediction of its properties and a more rational approach to its use in the design of new therapeutic agents.

Methodological & Application

5-Bromo-6-hydroxypicolinic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery

For researchers, scientists, and drug development professionals, 5-Bromo-6-hydroxypicolinic acid presents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern on the pyridine ring, featuring a bromine atom, a hydroxyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification and the introduction of diverse pharmacophores. This allows for the exploration of a wide range of chemical space in the pursuit of new drug candidates.

The inherent functionalities of this compound make it an attractive starting material for generating libraries of derivatives. The carboxylic acid group can be readily converted to amides, esters, and other functionalities, while the hydroxyl group can be alkylated or acylated. The bromine atom is particularly valuable, serving as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and other carbon-based substituents. This multi-faceted reactivity allows for the systematic modification of the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

While specific, publicly available examples of novel compounds synthesized directly from this compound and their detailed biological data are limited, the broader class of substituted picolinic and nicotinic acids has demonstrated significant potential in medicinal chemistry. Derivatives of these scaffolds have been investigated for a range of biological activities, including as enzyme inhibitors, and for their potential in treating various diseases.

General Synthetic Strategies and Protocols

The synthesis of novel compounds from this compound can be approached through several well-established synthetic organic chemistry transformations. The following protocols outline general methodologies that can be adapted for the synthesis of a variety of derivatives.

Protocol 1: Amide Bond Formation

This protocol describes the general procedure for the coupling of this compound with a primary or secondary amine to form the corresponding amide derivative.

Materials:

-

This compound

-

Amine of choice (R1R2NH)

-

Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.1 eq) and the organic base (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve the coupling agent (1.2 eq) in the same anhydrous solvent and add it to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Suzuki Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound (or its ester derivative) with a boronic acid or boronate ester.

Materials:

-

This compound (or its ester)

-

Boronic acid or boronate ester of choice (R-B(OR)2)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a degassed reaction vessel, add this compound (or its ester) (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Potential Therapeutic Applications and Signaling Pathways

Given the broad range of biological activities associated with substituted pyridines, novel compounds derived from this compound could potentially target a variety of signaling pathways implicated in disease.

For instance, many kinase inhibitors feature a substituted pyridine core. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Novel derivatives of this compound could be designed to target specific kinases in pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or tyrosine kinase signaling pathways.

Below is a conceptual workflow illustrating the process of discovering a novel kinase inhibitor starting from this compound.

Caption: Drug discovery workflow for a kinase inhibitor.

This diagram illustrates a logical progression from the starting building block, through chemical synthesis and screening, to the identification and characterization of a lead compound and its biological mechanism of action.

Data Presentation

As specific quantitative data for derivatives of this compound is not yet widely available in the public domain, a template for data presentation is provided below. This table can be populated as new compounds are synthesized and their biological activities are evaluated.

| Compound ID | R1 (Amide) | R2 (Suzuki) | IC50 (Target Kinase, nM) | Cell Proliferation GI50 (µM) |

| BHPA-001 | -H | Phenyl | Data not available | Data not available |

| BHPA-002 | -CH2-Ph | 4-Fluorophenyl | Data not available | Data not available |

| BHPA-003 | -Cyclopropyl | Thiophen-2-yl | Data not available | Data not available |

Conclusion